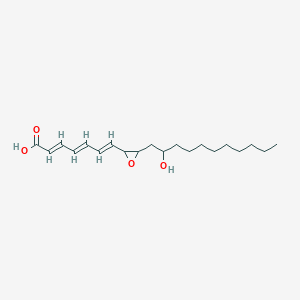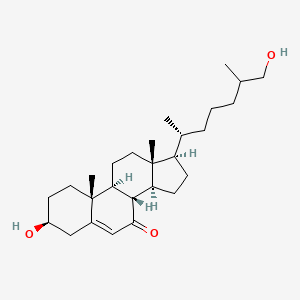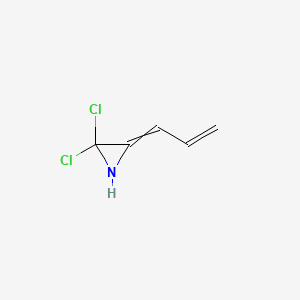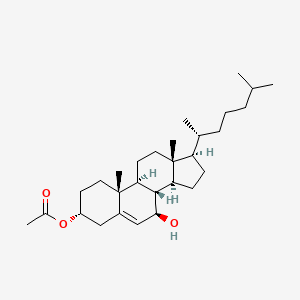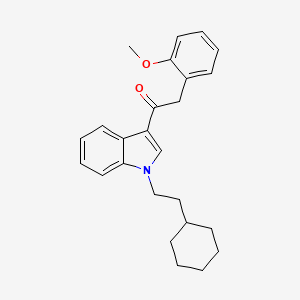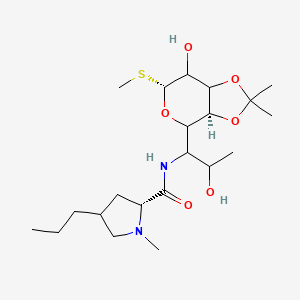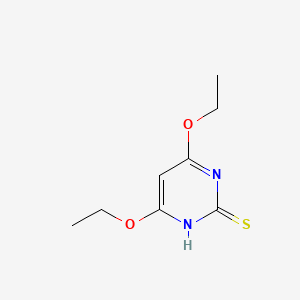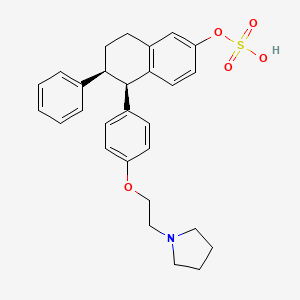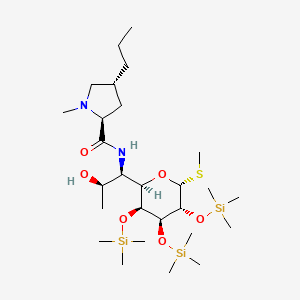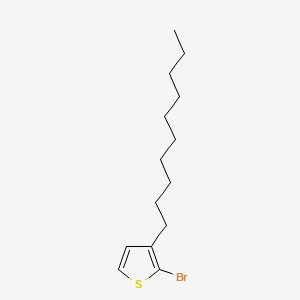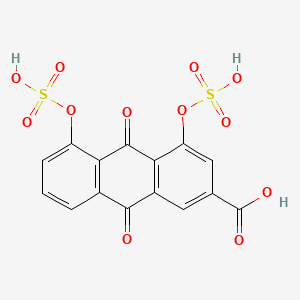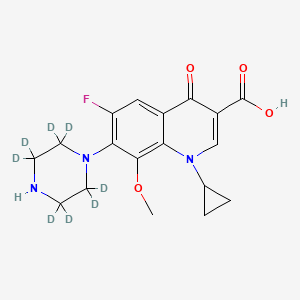
3-Desmethyl Gatifloxacin-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Desmethyl Gatifloxacin-d8 is a synthetic derivative of Gatifloxacin, a fluoroquinolone antibiotic. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in pharmacokinetic studies. The chemical name of this compound is 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1,4-dihydroquinoline-3-carboxylic acid .
Preparation Methods
The synthesis of 3-Desmethyl Gatifloxacin-d8 involves the incorporation of deuterium into the Gatifloxacin molecule. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with Gatifloxacin.
Deuterium Exchange: The hydrogen atoms in the piperazinyl ring of Gatifloxacin are replaced with deuterium atoms.
Purification: The resulting compound is purified using chromatographic techniques to obtain this compound with high purity.
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
3-Desmethyl Gatifloxacin-d8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazinyl ring, where deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Desmethyl Gatifloxacin-d8 has several scientific research applications:
Pharmacokinetic Studies: Due to its deuterium labeling, it is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Gatifloxacin in the body.
Drug Metabolism: It helps in understanding the metabolic pathways of Gatifloxacin and identifying its metabolites.
Analytical Chemistry: It is used as a reference standard in analytical methods to quantify Gatifloxacin in biological samples.
Biomedical Research: It aids in studying the interactions of Gatifloxacin with bacterial enzymes and its mechanism of action.
Mechanism of Action
The mechanism of action of 3-Desmethyl Gatifloxacin-d8 is similar to that of Gatifloxacin. It exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
3-Desmethyl Gatifloxacin-d8 is unique due to its deuterium labeling, which distinguishes it from other fluoroquinolone antibiotics. Similar compounds include:
Gatifloxacin: The parent compound without deuterium labeling.
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different chemical structure.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
The uniqueness of this compound lies in its application in pharmacokinetic studies and its ability to provide detailed insights into the metabolic pathways of Gatifloxacin.
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-26-17-14-11(8-13(19)15(17)21-6-4-20-5-7-21)16(23)12(18(24)25)9-22(14)10-2-3-10/h8-10,20H,2-7H2,1H3,(H,24,25)/i4D2,5D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCSNIFKGXSDGN-DUSUNJSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
